hDHODH-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

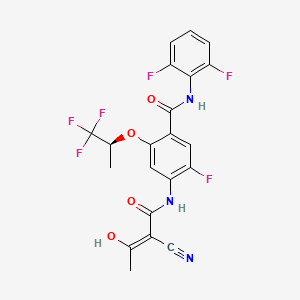

Molecular Formula |

C21H15F6N3O4 |

|---|---|

Molecular Weight |

487.4 g/mol |

IUPAC Name |

4-[[(Z)-2-cyano-3-hydroxybut-2-enoyl]amino]-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide |

InChI |

InChI=1S/C21H15F6N3O4/c1-9(31)12(8-28)20(33)29-16-7-17(34-10(2)21(25,26)27)11(6-15(16)24)19(32)30-18-13(22)4-3-5-14(18)23/h3-7,10,31H,1-2H3,(H,29,33)(H,30,32)/b12-9-/t10-/m0/s1 |

InChI Key |

BIDNHWHAWYEYKL-JMZICWNOSA-N |

Isomeric SMILES |

C[C@@H](C(F)(F)F)OC1=CC(=C(C=C1C(=O)NC2=C(C=CC=C2F)F)F)NC(=O)/C(=C(/C)\O)/C#N |

Canonical SMILES |

CC(C(F)(F)F)OC1=CC(=C(C=C1C(=O)NC2=C(C=CC=C2F)F)F)NC(=O)C(=C(C)O)C#N |

Origin of Product |

United States |

Foundational & Exploratory

hDHODH-IN-8: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

hDHODH-IN-8, also referred to in the scientific literature as compound 13t , is a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH).[1][2] This enzyme, hDHODH, is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. By targeting hDHODH, this compound disrupts the synthesis of pyrimidines, leading to cell cycle arrest and inhibition of tumor growth.[1][2] This technical guide provides a detailed overview of the mechanism of action of this compound, including its biochemical and cellular effects, supported by quantitative data and experimental protocols.

Core Mechanism of Action: Inhibition of hDHODH

This compound exerts its primary effect by directly inhibiting the enzymatic activity of hDHODH. This flavin-dependent mitochondrial enzyme catalyzes the fourth committed step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate. This process is coupled to the mitochondrial electron transport chain. Inhibition of hDHODH by this compound leads to a depletion of the pyrimidine nucleotide pool, which is necessary for DNA and RNA synthesis, thereby halting cell proliferation.[1][2]

Biochemical Activity

This compound is a highly potent inhibitor of recombinant human DHODH.

| Parameter | Value | Reference |

| IC50 (hDHODH) | 16.0 nM | [1][2] |

Cellular Effects

The inhibition of hDHODH by this compound translates to potent antiproliferative activity in cancer cell lines, particularly those of hematological origin, such as lymphoma.

Antiproliferative Activity

| Cell Line | Description | IC50 | Reference |

| Raji | Human Burkitt's lymphoma | 7.7 nM | [1][2] |

Cell Cycle Arrest

Treatment of cancer cells with this compound leads to a significant arrest in the S-phase of the cell cycle. This is a direct consequence of pyrimidine depletion, which stalls DNA replication. In a study using Raji cells, treatment with this compound resulted in a dose-dependent increase in the percentage of cells in the S-phase.[1][2]

Experimental Protocols

hDHODH Enzymatic Assay

The inhibitory activity of this compound on hDHODH was determined using a spectrophotometric assay that measures the reduction of 2,6-dichloroindophenol (DCIP).

Protocol:

-

Reagents: Recombinant human DHODH, L-dihydroorotic acid (DHO), decylubiquinone (CoQD), DCIP, Triton X-100, and a buffer solution (e.g., Tris-HCl).

-

Procedure:

-

The reaction mixture containing buffer, Triton X-100, CoQD, and DCIP is prepared.

-

This compound at various concentrations is added to the mixture.

-

The reaction is initiated by the addition of the substrate, DHO.

-

The rate of DCIP reduction is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm).

-

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of this compound was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Culture: Raji cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis

The effect of this compound on the cell cycle is analyzed by flow cytometry using propidium iodide (PI) staining.

Protocol:

-

Cell Treatment: Raji cells are treated with different concentrations of this compound for a defined time (e.g., 48 hours).

-

Cell Fixation: Cells are harvested and fixed in cold ethanol (e.g., 70%).

-

Staining: Fixed cells are treated with RNase A and stained with PI solution.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.

Visualizations

Signaling Pathway of hDHODH Inhibition

Caption: Mechanism of hDHODH inhibition by this compound.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining biochemical and cellular IC50 values.

Logical Relationship of Cellular Consequences

Caption: Cellular consequences of hDHODH inhibition.

References

The Discovery and Synthesis of hDHODH-IN-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of the dihydroorotate dehydrogenase (DHODH) inhibitor commonly known as hDHODH-IN-8. This molecule is also referred to in scientific literature as compound 27 and BRD9185. The guide will detail the scientific journey from initial screening to lead optimization, provide a step-by-step synthesis protocol, and present its biological activity, paying close attention to a notable discrepancy in its reported effects on human DHODH.

Discovery of a Novel Antimalarial Agent

This compound, initially reported as compound 27, was discovered through a research effort focused on identifying novel antimalarial agents. The discovery process, detailed by Maetani et al. in ACS Medicinal Chemistry Letters (2017), did not originate from a screen for human DHODH inhibitors but rather from a phenotypic screen against the blood-stage of Plasmodium falciparum, the parasite responsible for malaria.

The initial hit, BRD7539, an azetidine carbonitrile, was identified from a diversity-oriented synthesis library. This compound showed potent activity against both the multidrug-resistant asexual blood-stage and the liver-stage of the parasite. Subsequent structure-activity relationship (SAR) studies led to the optimization of this initial hit. The key optimization step that resulted in compound 27 (this compound) was the modification of the azetidine core, which ultimately enhanced its potency and metabolic stability.

Biochemical assays later confirmed that this class of compounds targets the P. falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the parasite's survival.

Synthesis of this compound (Compound 27/BRD9185)

The synthesis of this compound is a multi-step process that begins with the construction of the core azetidine scaffold. The following is a detailed protocol based on the information provided in the supplementary materials of the primary research publication.

Experimental Protocol: Synthesis of (2S,3S,4S)-3-((4-bromophenyl)ethynyl)-3-hydroxy-4-methyl-1-(propylcarbamoyl)azetidine-2-carbonitrile (Compound 27)

-

Step 1: Synthesis of the Azetidine Core: The synthesis commences with the construction of the key azetidine intermediate. This is typically achieved through a multi-step sequence starting from readily available chiral precursors to establish the desired stereochemistry of the azetidine ring.

-

Step 2: Introduction of the Bromophenylacetylene Moiety: The core is then functionalized by the addition of the 4-bromophenylacetylene group. This is accomplished via a Sonogashira coupling reaction between a terminal alkyne precursor and an appropriately functionalized azetidine.

-

Step 3: Urea Formation: The final step involves the formation of the urea linkage. The secondary amine on the azetidine ring is reacted with propyl isocyanate in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM) to yield the final compound.

The final product is then purified using column chromatography to achieve high purity.

Biological Activity and Data

The biological activity of this compound has been characterized against both human and P. falciparum DHODH. A significant discrepancy exists between the data reported in the primary scientific literature and that provided by commercial vendors.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) | Ki (µM) | Data Source |

| Human DHODH (HsDHODH) | > 50 | Not Reported | Maetani et al., 2017[1][2] |

| Human DHODH (HsDHODH) | 0.13 | 0.016 | Commercial Vendors[3][4] |

| Plasmodium falciparum DHODH (PfDHODH) | 0.012 | Not Reported | Maetani et al., 2017[1][2] |

| Plasmodium falciparum DHODH (PfDHODH) | 47.4 | 5.6 | Commercial Vendors[3][4] |

Table 2: In Vitro Antimalarial and Cytotoxicity Data for this compound

| Assay | Cell Line/Strain | EC50/IC50 (µM) | Data Source |

| Antimalarial Activity | P. falciparum (Dd2 strain) | 0.016 | Maetani et al., 2017[1][2] |

| Cytotoxicity | HepG2 | > 30 | Maetani et al., 2017[1][2] |

The data from the primary literature suggests that this compound is a highly potent and selective inhibitor of PfDHODH with minimal activity against the human ortholog. In contrast, vendor-supplied data indicates potent inhibition of human DHODH. This discrepancy highlights the importance of verifying the activity of commercially sourced compounds and relying on peer-reviewed literature for accurate biological data.

Experimental Protocols

The following are the detailed methodologies for the key biochemical assays used to characterize this compound.

Protocol 1: Recombinant Human DHODH (hDHODH) Inhibition Assay

-

Enzyme and Reagents: Recombinant human DHODH is expressed and purified. The assay buffer consists of 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100. Other reagents include dihydroorotate (DHO), decylubiquinone, and 2,6-dichloroindophenol (DCIP).

-

Assay Procedure: The reaction is initiated by adding DHO to a mixture containing the enzyme, the test compound (this compound), decylubiquinone, and DCIP.

-

Data Acquisition: The reduction of DCIP is monitored spectrophotometrically at 600 nm. The rate of reaction is calculated from the linear portion of the absorbance curve.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: Recombinant P. falciparum DHODH (PfDHODH) Inhibition Assay

-

Enzyme and Reagents: Recombinant PfDHODH is expressed and purified. The assay buffer and reagents are similar to the hDHODH assay.

-

Assay Procedure: The protocol is analogous to the hDHODH assay, with the substitution of PfDHODH for the human enzyme.

-

Data Acquisition and Analysis: Data acquisition and IC50 determination are performed using the same methods as for the hDHODH assay.

Visualizations

Signaling Pathway

Caption: De novo pyrimidine biosynthesis pathway highlighting the role of DHODH.

Experimental Workflow

Caption: Discovery workflow for this compound (Compound 27).

References

- 1. Schematic diagram of de novo and salvage pathways of purine and pyrimidine nucleotide biosynthesis. [plos.figshare.com]

- 2. microbenotes.com [microbenotes.com]

- 3. Recombinant Human Dihydroorotate Dehydrogenase Protein, CF 10062-DD-020: R&D Systems [rndsystems.com]

- 4. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

hDHODH-IN-8: A Technical Guide to a Novel Inhibitor of Pyrimidine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of hDHODH-IN-8, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This document details the mechanism of action of hDHODH and its inhibition by this compound, presents comparative quantitative data for various hDHODH inhibitors, provides detailed experimental protocols for the evaluation of such compounds, and visualizes the core biological pathways and experimental workflows.

The De Novo Pyrimidine Biosynthesis Pathway and the Role of hDHODH

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotide building blocks required for DNA and RNA synthesis.[1] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making it an attractive target for therapeutic intervention.[2]

The pathway consists of six enzymatic steps, with the fourth step catalyzed by dihydroorotate dehydrogenase (DHODH).[3] In humans, this enzyme, hDHODH, is a flavin-dependent mitochondrial enzyme.[1] It is uniquely located on the inner mitochondrial membrane, where it couples pyrimidine biosynthesis to the electron transport chain.[3] hDHODH catalyzes the oxidation of dihydroorotate to orotate, with ubiquinone acting as the electron acceptor.[3]

This compound: A Potent Inhibitor of Human Dihydroorotate Dehydrogenase

This compound is a known inhibitor of human dihydroorotate dehydrogenase. Its inhibitory activity makes it a valuable tool for studying the pyrimidine biosynthesis pathway and a potential starting point for the development of therapeutics for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.

Mechanism of Action

This compound exerts its biological effect by directly inhibiting the enzymatic activity of hDHODH. Many inhibitors of hDHODH bind within a hydrophobic tunnel that serves as the binding site for the electron acceptor, ubiquinone. By occupying this site, these inhibitors prevent the normal catalytic cycle of the enzyme, leading to a halt in orotate production and subsequent depletion of the pyrimidine nucleotide pool. While the precise binding mode of this compound has not been definitively elucidated in the available literature, it is hypothesized to act competitively with respect to the ubiquinone co-substrate, a common mechanism for this class of inhibitors.

Quantitative Data for hDHODH Inhibitors

The following table summarizes the inhibitory potency of this compound and other well-characterized hDHODH inhibitors. The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are provided for comparison.

| Inhibitor | Target | IC50 (µM) | Ki (µM) | Reference |

| This compound | Human DHODH | 0.13 | 0.016 | [4] |

| This compound | P. falciparum DHODH | 47.4 | 5.6 | [4] |

| Brequinar | Human DHODH | 0.0052 | - | [5] |

| Leflunomide (A771726) | Human DHODH | - | - | [3] |

| Teriflunomide | Human DHODH | - | - | [2] |

| Farudodstat (ASLAN003) | Human DHODH | 0.035 | - | [5] |

Note: Leflunomide is a prodrug that is converted to its active metabolite, A771726 (teriflunomide).

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of hDHODH inhibitors.

In Vitro hDHODH Inhibition Assay (DCIP Assay)

This assay measures the enzymatic activity of hDHODH by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant human DHODH (hDHODH)

-

Dihydroorotate (DHO)

-

Decylubiquinone (CoQd)

-

2,6-dichloroindophenol (DCIP)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

-

Prepare the assay mixture in each well of a 96-well plate. The final concentrations in the assay should be:

-

60 µM DCIP

-

50 µM Decylubiquinone

-

Varying concentrations of the test compound.

-

-

Add a pre-determined amount of recombinant hDHODH enzyme to each well. The amount of enzyme should be optimized to yield a linear reaction rate.

-

Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 100 µM dihydroorotate to each well.

-

Immediately measure the decrease in absorbance at 600 nm every 15 seconds for 2-5 minutes. The reduction of DCIP leads to a loss of absorbance at this wavelength.

-

Calculate the initial reaction velocity (rate of change in absorbance per minute).

-

Determine the percent inhibition for each concentration of the test compound relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cell line of interest (e.g., a rapidly dividing cancer cell line)

-

Complete cell culture medium

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Multi-well spectrophotometer (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the hDHODH inhibitor (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

BrdU Cell Proliferation Assay

This immunoassay measures DNA synthesis by detecting the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Test compound (this compound)

-

BrdU labeling solution

-

Fixing/Denaturing solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

96-well cell culture plate

-

Multi-well spectrophotometer (450 nm)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of the hDHODH inhibitor for the desired time.

-

Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell doubling time.[6]

-

Remove the labeling medium and fix the cells with the fixing/denaturing solution for 30 minutes at room temperature.[7]

-

Wash the wells with wash buffer.

-

Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.[7]

-

Wash the wells and add the HRP-conjugated secondary antibody, incubating for 30 minutes.

-

Wash the wells and add TMB substrate. A blue color will develop.

-

Stop the reaction by adding the stop solution, which will turn the color to yellow.

-

Measure the absorbance at 450 nm. The absorbance is directly proportional to the amount of DNA synthesis.

-

Calculate the percentage of proliferation for each treatment group compared to the vehicle control.

Conclusion

This compound is a potent and valuable research tool for the investigation of the de novo pyrimidine biosynthesis pathway. Its ability to inhibit a key enzyme in this pathway highlights the therapeutic potential of targeting nucleotide metabolism in diseases characterized by uncontrolled cell growth. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the precise binding interactions and pharmacokinetic properties of this compound and its analogs will be crucial for its potential translation into clinical applications.

References

- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.novusbio.com [resources.novusbio.com]

- 7. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

hDHODH-IN-8: A Technical Guide for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

hDHODH-IN-8 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, including activated lymphocytes, making hDHODH an attractive target for therapeutic intervention in immunology-related fields such as autoimmune diseases and oncology.[3][4] By depleting the intracellular pool of pyrimidines, hDHODH inhibitors like this compound and its closely related analog BAY 2402234 (also known as Orludodstat) effectively suppress the proliferation and effector functions of immune cells, particularly T cells.[5][6] This technical guide provides an in-depth overview of this compound and its relevance to immunology research, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

hDHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[7][8] This mitochondrial enzyme is crucial for the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[7] Activated lymphocytes, upon encountering an antigen, undergo rapid proliferation and increase their metabolic activity, leading to a high demand for nucleotides for DNA and RNA synthesis.[5][6]

This compound and its analogs bind to the ubiquinone binding pocket of hDHODH, inhibiting its enzymatic activity.[8][9] This blockade of the de novo pathway leads to a depletion of intracellular pyrimidine pools, which in turn results in cell cycle arrest and the suppression of lymphocyte proliferation and cytokine production.[5][6] The immunosuppressive effects can be rescued by the addition of exogenous uridine, which bypasses the enzymatic block via the pyrimidine salvage pathway, demonstrating the on-target specificity of the inhibitor.[7]

Quantitative Data

The following tables summarize the key quantitative data for this compound and the closely related compound BAY 2402234.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value | Reference |

| Human DHODH | IC50 | 0.13 µM | [1] |

| Human DHODH | Ki | 0.016 µM | [1] |

| Plasmodium falciparum DHODH | IC50 | 47.4 µM | [1] |

| Plasmodium falciparum DHODH | Ki | 5.6 µM | [1] |

Table 2: In Vitro Activity of BAY 2402234 (Orludodstat)

| Assay | Cell Line | Parameter | Value | Reference |

| Human full-length DHODH enzyme inhibition | - | IC50 | 1.2 nM | [9] |

| AML Cell Proliferation Inhibition | THP-1 | IC50 | 2.6 nM | [9] |

| AML Cell Differentiation (CD11b upregulation) | MOLM-13 | EC50 | 3.16 nM | [9] |

| AML Cell Differentiation (CD11b upregulation) | HEL | EC50 | 0.96 nM | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and typical experimental workflows used in its immunological evaluation.

Experimental Protocols

T-Cell Proliferation Assay (CellTrace™ Violet)

This protocol is adapted from standard procedures for assessing T-cell proliferation.[2][10][11]

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

CellTrace™ Violet Cell Proliferation Kit

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

-

Anti-CD3/CD28 T-cell activator beads

-

This compound (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

96-well round-bottom culture plates

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS.

-

Cell Staining:

-

Resuspend the PBMCs at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

-

Add CellTrace™ Violet to a final concentration of 1-5 µM and incubate for 20 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of complete RPMI-1640 medium and incubate for 5 minutes.

-

Wash the cells twice with complete medium.

-

-

Cell Culture and Treatment:

-

Resuspend the stained cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add anti-CD3/CD28 activator beads according to the manufacturer's instructions.

-

Prepare serial dilutions of this compound in complete medium and add 100 µL to the appropriate wells. Include a vehicle control (DMSO).

-

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells and wash them with PBS containing 2% FBS.

-

Resuspend the cells in FACS buffer.

-

Acquire data on a flow cytometer using a violet laser (e.g., 405 nm excitation) and an appropriate emission filter (e.g., 450/50 nm).

-

Analyze the data by gating on the lymphocyte population and examining the dilution of the CellTrace™ Violet fluorescence to determine the extent of cell division.

-

Intracellular Cytokine Staining

This protocol is a general guideline for intracellular cytokine analysis by flow cytometry.[1][12][13]

Materials:

-

Activated T cells (as prepared in the proliferation assay)

-

Brefeldin A or Monensin (protein transport inhibitor)

-

Flow cytometry antibodies for surface markers (e.g., CD4, CD8)

-

Fixation/Permeabilization buffer

-

Flow cytometry antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)

-

Wash buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Cell Stimulation and Protein Transport Inhibition:

-

Culture T cells with anti-CD3/CD28 beads and this compound as described above.

-

For the final 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A) to the culture medium to allow for intracellular cytokine accumulation.

-

-

Surface Staining:

-

Harvest the cells and wash them with wash buffer.

-

Stain for surface markers by incubating the cells with fluorescently conjugated antibodies (e.g., anti-CD4, anti-CD8) for 20-30 minutes on ice, protected from light.

-

Wash the cells twice with wash buffer.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

-

Wash the cells with permeabilization buffer.

-

Resuspend the cells in permeabilization buffer.

-

-

Intracellular Staining:

-

Add the fluorescently conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) to the permeabilized cells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells twice with permeabilization buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data by gating on the T-cell populations of interest (e.g., CD4+ or CD8+) and quantifying the percentage of cells expressing the target cytokines.

-

Cytokine ELISA

This protocol provides a general procedure for quantifying secreted cytokines in cell culture supernatants.[14][15][16]

Materials:

-

Cell culture supernatants from T-cell activation assays

-

ELISA kit for the cytokine of interest (e.g., human IFN-γ, human TNF-α)

-

Microplate reader

Procedure:

-

Sample Collection:

-

Culture T cells with anti-CD3/CD28 beads and this compound as described previously.

-

After the desired incubation period (e.g., 48-72 hours), centrifuge the culture plate to pellet the cells.

-

Carefully collect the supernatant without disturbing the cell pellet. Samples can be stored at -80°C if not used immediately.

-

-

ELISA Procedure:

-

Follow the manufacturer's instructions provided with the specific ELISA kit. This typically involves:

-

Preparing the standard curve using the provided recombinant cytokine standards.

-

Adding standards and samples to the antibody-coated microplate wells.

-

Incubating the plate.

-

Washing the wells.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating and washing.

-

Adding a substrate solution that reacts with the enzyme to produce a color change.

-

Stopping the reaction with a stop solution.

-

-

-

Data Analysis:

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the experimental samples by interpolating their absorbance values on the standard curve.

-

Conclusion

This compound is a valuable research tool for investigating the role of de novo pyrimidine synthesis in immune cell function. Its potent and specific inhibition of hDHODH allows for the controlled study of the consequences of pyrimidine depletion on lymphocyte proliferation, differentiation, and cytokine production. The experimental protocols provided in this guide offer a starting point for researchers to explore the immunomodulatory effects of this compound and other inhibitors of this critical metabolic pathway. Further research into the precise signaling pathways affected by these inhibitors will continue to enhance our understanding of immunometabolism and may pave the way for novel therapeutic strategies in a range of immune-mediated diseases.

References

- 1. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. Exploring the Mechanism of Sensitivity and Resistance to Novel Therapeutic Targets in Aggressive Blood Malignancies. [figshare.le.ac.uk]

- 5. DHODH inhibition alters T cell metabolism limiting acute graft-versus-host disease while retaining graft-versus-leukemia response [astct.org]

- 6. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Orludodstat (BAY2402234) | DHODH inhibitor | Probechem Biochemicals [probechem.com]

- 10. agilent.com [agilent.com]

- 11. CellTrace Violet Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. youtube.com [youtube.com]

- 13. med.virginia.edu [med.virginia.edu]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Human IFN gamma ELISA Kit - HS (ab236895) | Abcam [abcam.com]

- 16. content.abcam.com [content.abcam.com]

hDHODH-IN-8: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The human dihydroorotate dehydrogenase (hDHODH) enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, making it a compelling target for therapeutic intervention in proliferative diseases such as cancer and autoimmune disorders. This document provides an in-depth technical overview of hDHODH-IN-8, a known inhibitor of hDHODH. This guide consolidates available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals. While specific preclinical and clinical data for this compound is limited in the public domain, this guide leverages information on other well-characterized DHODH inhibitors to provide a thorough understanding of the potential of this class of compounds.

Introduction to hDHODH and its Role as a Therapeutic Target

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[3] Rapidly proliferating cells, including cancer cells, have a high demand for pyrimidines and are therefore particularly dependent on the de novo synthesis pathway.[4] This dependency makes hDHODH an attractive target for the development of anti-proliferative agents.[2] Inhibition of hDHODH leads to depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis.[4][5]

This compound: An Inhibitor of Human and Plasmodium falciparum DHODH

This compound (also referred to as Compound 27 in some literature) has been identified as an inhibitor of both human and Plasmodium falciparum DHODH (PfDHODH).[3][6] Its primary mechanism of action is the direct inhibition of the enzymatic activity of DHODH, thereby blocking the pyrimidine biosynthesis pathway.[6]

Quantitative Data

The following table summarizes the available in vitro inhibitory activity of this compound.

| Target | Parameter | Value (µM) | Reference |

| Human DHODH | IC50 | 0.13 | [3][6] |

| Human DHODH | Ki | 0.016 | [3][6] |

| P. falciparum DHODH | IC50 | 47.4 | [3][6] |

| P. falciparum DHODH | Ki | 5.6 | [3][6] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

Mechanism of Action and Downstream Effects

The primary mechanism of action of hDHODH inhibitors like this compound is the depletion of the intracellular pyrimidine pool. This has several downstream consequences for cancer cells.

The De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by hDHODH inhibitors.

Cellular Consequences of hDHODH Inhibition

-

Cell Cycle Arrest: Depletion of pyrimidines leads to an arrest of the cell cycle, primarily in the S-phase or G2/M phase, as DNA replication cannot proceed without the necessary building blocks.[7][8][9]

-

Induction of Apoptosis: Prolonged pyrimidine starvation triggers programmed cell death (apoptosis) in cancer cells.[5][10][11] This can be mediated through both intrinsic and extrinsic apoptotic pathways.

-

Modulation of Key Signaling Pathways:

-

p53 Activation: DHODH inhibition has been shown to lead to the accumulation and activation of the tumor suppressor protein p53, which can contribute to cell cycle arrest and apoptosis.[12][13][14]

-

c-Myc Downregulation: Inhibition of DHODH can lead to the downregulation of the oncoprotein c-Myc, a key driver of cell proliferation.[15][16]

-

The following diagram illustrates the downstream signaling effects of hDHODH inhibition.

References

- 1. Integrated Metabolic Profiling and Transcriptional Analysis Reveals Therapeutic Modalities for Targeting Rapidly Proliferating Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Role of Dihydroorotate Dehydrogenase in Apoptosis Induction in Response to Inhibition of the Mitochondrial Respiratory Chain Complex III - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 13. De Novo Pyrimidine Synthesis Mnemonic for USMLE [pixorize.com]

- 14. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of hDHODH-IN-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of hDHODH-IN-8, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). This document details the core inhibitory properties of the compound, standardized experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.

Core Inhibitory Activity

This compound has been identified as a dual inhibitor of human and Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), with significantly greater potency against the human enzyme. Dihydroorotate dehydrogenase is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for therapeutic intervention in proliferative diseases and malaria.

Data Presentation

The following tables summarize the quantitative inhibitory activity of this compound against both human and P. falciparum DHODH.

| Target Enzyme | Parameter | Value (µM) |

| Human DHODH (hDHODH) | IC50 | 0.13 |

| Ki | 0.016 | |

| Plasmodium falciparum DHODH (PfDHODH) | IC50 | 47.4 |

| Ki | 5.6 |

Signaling Pathway and Mechanism of Action

This compound inhibits the fourth step of the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting hDHODH, the compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation in rapidly dividing cells that are highly dependent on this pathway.

Experimental Protocols

hDHODH Enzymatic Assay Protocol (Colorimetric)

This protocol describes a common in vitro assay to determine the enzymatic activity of hDHODH and the inhibitory potential of compounds like this compound. The assay measures the reduction of 2,6-dichloroindophenol (DCIP), a chromogenic substrate, which is coupled to the oxidation of dihydroorotate.

Materials:

-

Recombinant human DHODH (hDHODH/ΔTM, truncated for solubility)

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

Dihydroorotic acid (DHO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the reaction mixture in the assay buffer containing 100 µM Coenzyme Q10 and 200 µM DCIP.

-

Add the test compound (this compound) at various concentrations to the wells of the microplate. Include a DMSO-only control.

-

Add recombinant human DHODH to the wells and pre-incubate with the test compound for 30 minutes at 25°C.

-

Initiate the enzymatic reaction by adding 500 µM dihydroorotate to each well.

-

Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes at 25°C using a microplate reader.

-

The rate of reaction is proportional to the decrease in absorbance. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (WST-8/CCK-8)

This protocol outlines a cell-based assay to evaluate the effect of this compound on the proliferation of cancer cell lines, which are often highly dependent on de novo pyrimidine synthesis.

Materials:

-

Human cancer cell line (e.g., HL-60, A549)

-

Complete cell culture medium

-

This compound (or other test compounds) dissolved in DMSO

-

WST-8 (or CCK-8) reagent

-

96-well cell culture plate

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.

-

Treat the cells with a serial dilution of this compound. Include a DMSO-only control.

-

Incubate the plate for 72 hours in the CO2 incubator.

-

Add WST-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell growth inhibition for each concentration of the compound compared to the DMSO control.

-

Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of a DHODH inhibitor like this compound.

An In-Depth Technical Guide to hDHODH-IN-8 for the Study of Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hDHODH-IN-8, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). It is designed to equip researchers with the necessary information to effectively utilize this compound in studies of metabolic pathways, particularly in the context of cancer and parasitic diseases. This document details the mechanism of action of this compound, presents its key quantitative data, outlines detailed experimental protocols for its use, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction to hDHODH and the Role of this compound

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. Rapidly proliferating cells, such as cancer cells and pathogenic organisms like Plasmodium falciparum (the causative agent of malaria), have a high demand for nucleotides to support their growth and replication.[1] Consequently, hDHODH has emerged as a critical therapeutic target.

This compound is a specific inhibitor of hDHODH. By blocking the activity of this enzyme, this compound disrupts the pyrimidine biosynthesis pathway, leading to a depletion of the nucleotide pool available for DNA and RNA synthesis. This ultimately results in the inhibition of cell proliferation and can induce cell death.[1]

Quantitative Data for this compound

The following table summarizes the key quantitative parameters that define the inhibitory activity of this compound against human and Plasmodium falciparum DHODH.

| Parameter | Target | Value | Reference |

| IC50 | Human DHODH | 0.13 µM | [1] |

| Plasmodium falciparum DHODH | 47.4 µM | [1] | |

| Ki | Human DHODH | 0.016 µM | [1] |

| Plasmodium falciparum DHODH | 5.6 µM | [1] |

IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. A lower Ki value signifies a higher binding affinity.

Mechanism of Action and Metabolic Consequences

The primary mechanism of action of this compound is the competitive inhibition of hDHODH. This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.

Inhibition of hDHODH by this compound leads to several downstream metabolic consequences:

-

Accumulation of Dihydroorotate: The substrate of hDHODH, dihydroorotate, accumulates within the cell.

-

Depletion of Orotate and Downstream Pyrimidines: The product of the hDHODH-catalyzed reaction, orotate, and all subsequent pyrimidine nucleotides (UMP, UDP, UTP, CTP) are depleted.

-

Inhibition of DNA and RNA Synthesis: The lack of necessary pyrimidine building blocks leads to the cessation of DNA replication and RNA transcription, arresting cell proliferation.

-

Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death (apoptosis).

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

DHODH Enzyme Activity Assay (DCIP Reduction Assay)

This assay measures the enzymatic activity of hDHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP), which serves as an artificial electron acceptor.

Materials:

-

Recombinant human DHODH

-

This compound

-

Dihydroorotate (DHO)

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 180 µL of assay buffer containing 100 µM CoQ10 and 200 µM DCIP to each well.

-

Add 10 µL of varying concentrations of this compound (or DMSO as a vehicle control) to the wells and mix.

-

Add 10 µL of recombinant hDHODH to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of 500 µM DHO to each well.

-

Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCIP reduction is proportional to the DHODH activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.

Cell Proliferation Assay (CCK-8 or WST-8)

This colorimetric assay measures cell viability and proliferation based on the reduction of a tetrazolium salt by cellular dehydrogenases.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8) or WST-8 reagent

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) for 48-72 hours.

-

Add 10 µL of CCK-8 or WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the DMSO control and determine the GI50 (50% growth inhibition) value.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as those involved in apoptosis or cell cycle regulation, following treatment with this compound.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-p21, anti-c-Myc)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Metabolomics Analysis

This powerful technique allows for the global profiling of small molecule metabolites within a cell, providing a direct readout of the metabolic consequences of hDHODH inhibition.

Materials:

-

Cells treated with this compound

-

Methanol, acetonitrile, and water (LC-MS grade)

-

Internal standards

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Rapidly quench the metabolism of treated cells and extract the metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Add internal standards to the extracts.

-

Separate the metabolites using liquid chromatography.

-

Detect and identify the metabolites using mass spectrometry.

-

Analyze the data to identify metabolites that are significantly altered by this compound treatment, paying close attention to intermediates in the pyrimidine biosynthesis pathway.

Conclusion

This compound is a valuable tool for researchers studying metabolic pathways, particularly the de novo pyrimidine biosynthesis pathway. Its potent and specific inhibition of hDHODH allows for the precise dissection of the roles of this pathway in various cellular processes, including proliferation, cell cycle progression, and apoptosis. The experimental protocols and data presented in this guide provide a solid foundation for initiating and conducting robust studies with this inhibitor. As research into metabolic targeting of diseases continues to expand, this compound will undoubtedly play a significant role in advancing our understanding and developing novel therapeutic strategies.

References

Methodological & Application

hDHODH-IN-8 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of hDHODH-IN-8, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), in experimental settings.

Introduction

This compound is a selective inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of pyrimidine nucleotides, which are critical for DNA and RNA production in rapidly proliferating cells, such as cancer and immune cells. By targeting hDHODH, this compound disrupts pyrimidine synthesis, leading to the inhibition of cell growth and proliferation.[2] It also exhibits inhibitory activity against Plasmodium falciparum DHODH, suggesting its potential as an antimalarial agent.[1]

Physicochemical and Pharmacokinetic Properties

A summary of the known quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Species | Reference |

| IC₅₀ | 0.13 µM | Human | [1] |

| 47.4 µM | Plasmodium falciparum | [1] | |

| Kᵢ | 0.016 µM | Human | [1] |

| 5.6 µM | Plasmodium falciparum | [1] | |

| Solubility | 55 mg/mL in DMSO | - | [1] |

| Storage | Powder: -20°C for 3 years | - | [1] |

| In solvent: -80°C for 1 year | - | [1] |

Signaling Pathway and Mechanism of Action

hDHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[3] This enzyme is located on the inner mitochondrial membrane and is coupled to the electron transport chain.[4][5][6] The electrons generated from the oxidation of dihydroorotate are transferred to the ubiquinone pool, which then delivers them to Complex III of the respiratory chain.[5][6] Inhibition of hDHODH by this compound therefore not only depletes the cellular pool of pyrimidines necessary for DNA and RNA synthesis but also impacts mitochondrial respiration.[7]

Experimental Protocols

Preparation of Stock Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

Procedure:

-

To prepare a 10 mM stock solution, dissolve 3.128 mg of this compound (Molecular Weight: 312.8 g/mol ) in 1 mL of DMSO.

-

For a stock solution of 55 mg/mL, dissolve 55 mg of this compound in 1 mL of DMSO. Sonication may be required to fully dissolve the compound.[1]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -80°C for up to one year.[1]

In Vitro hDHODH Enzyme Inhibition Assay (Colorimetric)

This protocol is adapted from established methods for measuring hDHODH inhibition.[8][9][10][11][12]

Materials:

-

Recombinant human DHODH (hDHODH)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

Dihydroorotate (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Decylubiquinone (or Coenzyme Q10)

-

This compound stock solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 600 nm

Procedure:

-

Prepare a fresh solution of DHO in the assay buffer.

-

Prepare a fresh solution of DCIP in the assay buffer.

-

Prepare a solution of decylubiquinone in an appropriate solvent (e.g., ethanol).

-

Assay Reaction Mixture: In each well of the 96-well plate, prepare the standard assay mixture containing:

-

60 µM DCIP

-

50 µM decylubiquinone

-

Varying concentrations of this compound (prepare serial dilutions from the stock solution in assay buffer). Include a vehicle control (DMSO).

-

-

Add the recombinant hDHODH enzyme to each well. The final concentration of the enzyme should be adjusted to yield a linear reaction rate.

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding 100 µM DHO to each well.

-

Immediately measure the decrease in absorbance at 600 nm in kinetic mode for at least 2 minutes. The reduction of DCIP leads to a loss of absorbance.

-

Calculate the rate of reaction (Vmax) for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay

This protocol provides a general framework for assessing the effect of this compound on cell proliferation. The specific cell line and seeding density should be optimized for your experimental system.

Materials:

-

Cancer cell line of interest (e.g., HL-60, A549)

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or direct cell counting)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO).

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

-

Assess cell proliferation using your chosen method. For example, if using an IncuCyte system, monitor cell confluence over time.[13]

-

For endpoint assays, add the cell proliferation reagent according to the manufacturer's instructions and measure the signal (luminescence, absorbance, etc.).

-

Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) value.

Preparation for In Vivo Experiments

The following is a general formulation for preparing this compound for administration in animal models, based on supplier recommendations.[1] The optimal formulation and dosage should be determined empirically for each specific animal model and route of administration.

Materials:

-

This compound

-

DMSO

-

PEG300

-

Tween 80

-

Saline or PBS

Example Formulation (for a 2 mg/mL working solution):

-

Mother Liquor Preparation: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL by dissolving 2 mg in 50 µL of DMSO).

-

In Vivo Formulation: To prepare the final formulation, combine the following in the specified order, ensuring complete mixing at each step:

-

5% DMSO (from the mother liquor)

-

30% PEG300

-

5% Tween 80

-

60% Saline or PBS

-

-

The final concentration of this compound in this example would be 2 mg/mL. Adjust the initial amount of this compound and the volume of DMSO accordingly to achieve the desired final concentration.

Note: Always perform a small-scale pilot formulation to check for solubility and stability before preparing a large batch.

Troubleshooting

-

Low solubility in aqueous buffers: this compound is expected to have low aqueous solubility. For in vitro assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent effects.

-

Precipitation in cell culture medium: If precipitation is observed upon dilution of the DMSO stock in the medium, try a lower final concentration or a different formulation approach, such as using a surfactant.

-

Inconsistent results in enzyme assays: Ensure that all reagents, especially DHO and DCIP, are freshly prepared. The recombinant enzyme activity can also vary between batches.

Safety Precautions

This compound is a research chemical. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed information.

References

- 1. DHODH-IN-8 | Dehydrogenase | TargetMol [targetmol.com]

- 2. musechem.com [musechem.com]

- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydro-orotate dehydrogenase is physically associated with the respiratory complex and its loss leads to mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. The Role of Dihydroorotate Dehydrogenase in Apoptosis Induction in Response to Inhibition of the Mitochondrial Respiratory Chain Complex III - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay in Summary_ki [bindingdb.org]

- 11. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application of hDHODH-IN-8 in Lymphoma Cell Lines: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1][2] Lymphoma cells, characterized by their high proliferative rate, are particularly dependent on this pathway for the synthesis of nucleotides required for DNA and RNA replication.[1][3] Inhibition of hDHODH presents a promising therapeutic strategy for lymphoma by inducing pyrimidine starvation, leading to cell cycle arrest and apoptosis.[4][5] hDHODH-IN-8 is a known inhibitor of the human DHODH enzyme; however, specific data on its application in lymphoma cell lines is limited. This document provides detailed application notes and protocols based on the established effects of other potent DHODH inhibitors in lymphoma cell lines, which can serve as a guide for investigating the utility of this compound.

Mechanism of Action

hDHODH catalyzes the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[6] DHODH inhibitors like this compound block this enzymatic activity, leading to the depletion of the intracellular pyrimidine pool.[7][8] This pyrimidine starvation triggers several downstream cellular events, including the inhibition of DNA and RNA synthesis, which in turn leads to cell cycle arrest, primarily at the S-phase, and the induction of apoptosis.[3][4]

Data Presentation: Efficacy of DHODH Inhibitors in Lymphoma Cell Lines

| Inhibitor | Cell Line | Lymphoma Subtype | EC50/IC50 (µM) | Assay | Reference |

| A771726 | Ramos | Burkitt's Lymphoma | 5.36 | XTT | [1][3] |

| Brequinar (BQR) | Ramos | Burkitt's Lymphoma | 0.054 | XTT | [1][3] |

| (R)-HZ05 | JeKo-1 | Mantle Cell Lymphoma | Not explicitly stated, but effective in nanomolar range | Not specified | [4][9] |

| (R)-HZ05 | SP53 | Mantle Cell Lymphoma | Not explicitly stated, but effective in nanomolar range | Not specified | [4][9] |

| BAY2402234 | Various | Adult T-cell Leukemia | Not explicitly stated, but effective | WST-8 | [10] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in lymphoma cell lines. These are based on standard methodologies used for other DHODH inhibitors.

Cell Proliferation Assay (XTT Method)

This assay measures the metabolic activity of viable cells to determine the effect of the inhibitor on cell proliferation.

Materials:

-

Lymphoma cell lines (e.g., Ramos, Jurkat)

-

This compound

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microplates

-

XTT labeling reagent (sodium 3′-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis (4-methoxy-6-nitro) benzene sulfonic acid hydrate)

-

Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)

-

Microplate reader

Protocol:

-

Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells/well in 100 µL of complete medium.

-

Prepare a serial dilution of this compound in complete medium.

-

Add 100 µL of the diluted inhibitor to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare the XTT labeling mixture according to the manufacturer's instructions (typically a 50:1 ratio of XTT reagent to electron-coupling reagent).

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 2-4 hours at 37°C, or until a color change is apparent.

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.[1]

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Lymphoma cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the EC50 value) for 24, 48, and 72 hours.

-

Harvest the cells by centrifugation and wash once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Lymphoma cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 100 µL of 1x Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour of staining.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualizations

Caption: Mechanism of Action of this compound in Lymphoma Cells.

Caption: Experimental Workflow for Cell Proliferation Assay.

References

- 1. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase [jcancer.org]

- 2. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dihydroorotate dehydrogenase inhibition acts synergistically with tyrosine kinase inhibitors to induce apoptosis of mantle cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]

- 8. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]

- 9. Dihydroorotate dehydrogenase inhibition acts synergistically with tyrosine kinase inhibitors to induce apoptosis of mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dihydroorotate Dehydrogenase Inhibitors Promote Cell Cycle Arrest and Disrupt Mitochondria Bioenergetics in Ramos Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Drug Resistance Mechanisms Using hDHODH-IN-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

hDHODH-IN-8 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making hDHODH an attractive target for therapeutic intervention. These application notes provide a framework for utilizing this compound to investigate the molecular mechanisms of acquired drug resistance in cancer cells. The protocols outlined below are adapted from studies using other well-characterized DHODH inhibitors, such as brequinar, and are intended to serve as a guide for establishing this compound-resistant cell lines and characterizing their resistance mechanisms.

The primary mechanism of action of this compound is the inhibition of the conversion of dihydroorotate to orotate, leading to depletion of the pyrimidine nucleotide pool required for DNA and RNA synthesis.[1] Understanding the mechanisms by which cancer cells develop resistance to this compound is crucial for the development of effective and durable anticancer therapies.

Data Presentation

Table 1: In Vitro Activity of this compound and Other DHODH Inhibitors

| Compound | Target | IC50 (Human DHODH) | Cell Line | IC50 (Cell-Based Assay) | Reference |

| This compound | hDHODH | 0.13 µM | - | - | [1] |

| Brequinar | hDHODH | 5.2 nM | HCT 116 (Colon) | 0.480 µM (MTT) | [2][3] |

| HT-29 (Colon) | >25 µM (MTT) | [1] | |||

| MIA PaCa-2 (Pancreatic) | 0.680 µM (MTT) | [1] | |||

| Leflunomide | hDHODH | - | HCT 116 (Colon) | >50 µM (MTT) | [1] |

| Teriflunomide | hDHODH | - | HCT 116 (Colon) | >50 µM (MTT) | [1] |

Note: The cell-based IC50 values can vary depending on the assay conditions and the specific cell line's reliance on the de novo versus the salvage pathway for pyrimidine synthesis.

Signaling Pathways and Resistance Mechanisms

De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that provides the necessary building blocks for nucleic acid synthesis. DHODH catalyzes the fourth and rate-limiting step in this pathway.

Mechanisms of Acquired Resistance to DHODH Inhibitors

Resistance to DHODH inhibitors can arise through several mechanisms that allow cancer cells to bypass the enzymatic blockade.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[4][5][6]

Materials:

-

Parental cancer cell line of interest (e.g., a cell line sensitive to DHODH inhibition)

-

This compound (CAS No. 1148126-03-7)

-

Complete cell culture medium

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cell culture flasks, plates, and other standard laboratory equipment

-

Hemocytometer or automated cell counter

Procedure:

-

Determine the initial IC50 of this compound: a. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations on the parental cell line to determine the initial half-maximal inhibitory concentration (IC50).

-

Initiate Resistance Development: a. Culture the parental cells in their recommended complete medium. b. Treat the cells with this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%). c. Monitor the cells for signs of recovery and proliferation.

-

Dose Escalation: a. Once the cells have adapted and are proliferating steadily at the current drug concentration, subculture them and increase the concentration of this compound by a factor of 1.5 to 2.[5] b. Repeat this dose-escalation step, allowing the cells to recover and resume proliferation at each new concentration.

-

Establishment of a Resistant Line: a. Continue the dose escalation until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the initial IC50 of the parental line. b. At this point, the cell line is considered resistant.

-

Characterization and Maintenance: a. Perform a cell viability assay to determine the new IC50 of the resistant cell line and calculate the fold-resistance. b. To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (typically the IC10-IC20 of the resistant line).[5] c. Periodically re-evaluate the IC50 to ensure the stability of the resistant phenotype.

Experimental Workflow for Generating and Characterizing Resistant Cell Lines

Protocol 2: Analysis of DHODH Gene Mutations

This protocol outlines the steps for identifying point mutations in the DHODH gene that may confer resistance to this compound.

Materials:

-

Parental and this compound resistant cell lines

-

Genomic DNA extraction kit

-

PCR primers flanking the coding regions of the DHODH gene

-

Taq DNA polymerase and dNTPs

-